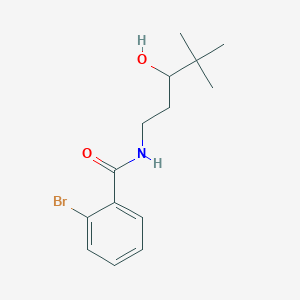![molecular formula C24H21N5O5 B2549539 methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 887467-91-6](/img/no-structure.png)
methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O5 and its molecular weight is 459.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and related imidazole derivatives have been studied for their unique synthesis and reactivity characteristics. A study by Hossain et al. (2018) discusses the preparation of similar imidazole derivatives using a solvent-free synthesis pathway and their specific spectroscopic and reactive properties. The study employs combined experimental and computational approaches, including density functional theory (DFT) calculations, molecular dynamics (MD) simulations, and molecular orbital theory, to investigate local reactivity properties (Hossain et al., 2018).
Antibacterial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antibacterial activity. Desai et al. (2001) conducted research on various methyl 2-phenoxy acetates and their growth inhibitory activity against several microbes, indicating potential applications in antibacterial treatments (Desai et al., 2001).
Host for Anions
Research by Nath and Baruah (2012) on imidazole-based bisphenols, which are structurally related to the compound , suggests potential applications as hosts for anions. Their study includes the structural characterization of these compounds and their salts, indicating their ability to form stable structures through hydrogen bonding and electrostatic interactions (Nath & Baruah, 2012).
Catalytic Applications
Studies on N-heterocyclic carbenes derived from imidazole compounds, like the one , show their efficacy as catalysts in transesterification and acylation reactions. Grasa et al. (2002) demonstrated that imidazol-2-ylidenes can efficiently mediate acylation of alcohols with vinyl acetate, highlighting their potential as versatile nucleophilic catalysts in organic synthesis (Grasa, Kissling, & Nolan, 2002).
Antiprotozoal Agents
Compounds related to this compound have been studied for their potential as antiprotozoal agents. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines and evaluated their efficacy against protozoal infections, indicating a promising avenue for the development of new antiprotozoal drugs (Ismail et al., 2004).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the synthesis of the imidazo[2,1-f]purin-3(2H,4H,8H)-yl core followed by the attachment of the phenoxyphenyl and methyl acetate groups.", "Starting Materials": [ "2,6-diaminopurine", "ethyl acetoacetate", "4-phenoxybenzaldehyde", "dimethylformamide", "acetic anhydride", "sodium acetate", "methyl iodide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Synthesis of 2-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "a. Dissolve 2,6-diaminopurine (1.0 g, 7.2 mmol) and 4-phenoxybenzaldehyde (1.5 g, 7.2 mmol) in dimethylformamide (20 mL) and stir at 80°C for 24 hours.", "b. Cool the reaction mixture to room temperature and pour into water (100 mL).", "c. Collect the precipitate by filtration and wash with water (2 x 50 mL) and hexanes (2 x 50 mL).", "d. Dry the product under vacuum to obtain 2-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one as a white solid (2.0 g, 85%).", "Step 2: Synthesis of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve 2-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one (1.0 g, 3.0 mmol) and ethyl acetoacetate (0.5 g, 4.0 mmol) in acetic anhydride (10 mL) and stir at 80°C for 24 hours.", "b. Cool the reaction mixture to room temperature and pour into water (100 mL).", "c. Acidify the mixture with hydrochloric acid (10%) and extract with ethyl acetate (3 x 50 mL).", "d. Wash the combined organic layers with water (2 x 50 mL) and sodium bicarbonate solution (10%).", "e. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "f. Purify the residue by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate as a white solid (0.6 g, 45%).", "Step 3: Methylation of methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate", "a. Dissolve methyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate (0.5 g, 1.2 mmol) in dry dimethylformamide (10 mL).", "b. Add sodium hydride (60% dispersion in oil, 0.1 g, 2.5 mmol) and stir at room temperature for 30 minutes.", "c. Add methyl iodide (0.2 mL, 3.0 mmol) dropwise and stir at room temperature for 24 hours.", "d. Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 20 mL).", "e. Wash the combined organic layers with water (2 x 20 mL) and brine (10 mL).", "f. Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure.", "g. Purify the residue by column chromatography on silica gel using ethyl acetate/hexanes (1:1) as the eluent to obtain the final product as a white solid (0.3 g, 50%)." ] } | |
CAS-Nummer |
887467-91-6 |
Molekularformel |
C24H21N5O5 |
Molekulargewicht |
459.462 |
IUPAC-Name |
methyl 2-[4,7-dimethyl-1,3-dioxo-6-(4-phenoxyphenyl)purino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O5/c1-15-13-27-20-21(26(2)24(32)28(22(20)31)14-19(30)33-3)25-23(27)29(15)16-9-11-18(12-10-16)34-17-7-5-4-6-8-17/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
JSSRVGJUHKFVDW-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC5=CC=CC=C5)N(C(=O)N(C3=O)CC(=O)OC)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549459.png)
![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549460.png)
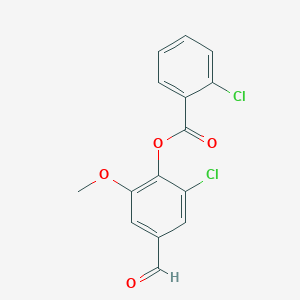
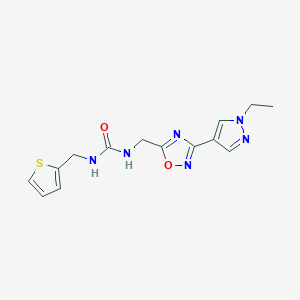
![6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2549465.png)
![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2549469.png)
![Ethyl 2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2549470.png)
![N-(3-chlorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2549472.png)
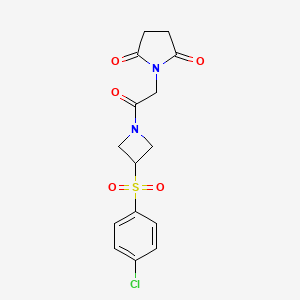
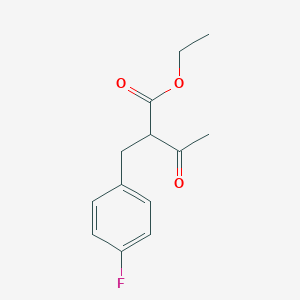
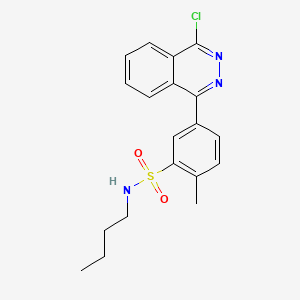
![9,9-Difluoro-7-azadispiro[3.0.35.14]nonane](/img/structure/B2549478.png)
